tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a derivative of piperidine, featuring a tert-butyl ester group and an aminoethyl substituent. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
Chemistry: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between small molecules and biological targets .
Medicine: this compound is investigated for its potential therapeutic applications. It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions, particularly in the development of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of bifunctional protein degraders, which are used in targeted protein degradation . This interaction is essential for optimizing the drug-like properties of these degraders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a linker in protein degraders can impact the 3D orientation of the degrader, thereby influencing ternary complex formation and optimization of drug-like properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation and can lead to changes in gene expression. The compound’s interaction with enzymes and proteins is critical for its function as a linker in protein degraders, impacting the formation of ternary complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. The compound’s stability is crucial for its effectiveness in biochemical reactions and pharmaceutical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, and high doses can lead to toxic or adverse effects. Understanding the dosage effects is essential for optimizing its use in pharmaceutical development and ensuring safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role in biochemical reactions and pharmaceutical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are important for its effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, which is essential for its role in biochemical reactions and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate typically involves multiple steps:
Introduction of the Piperidine Ring: The piperidine ring is introduced through cyclization reactions.
Introduction of the 1-Aminoethyl Group: The 1-aminoethyl group is added via reductive amination or other suitable methods.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-aminoethyl group enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627302 | |
Record name | tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455267-29-5 | |
Record name | tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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